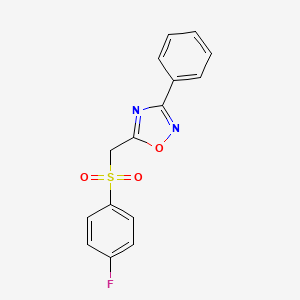

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

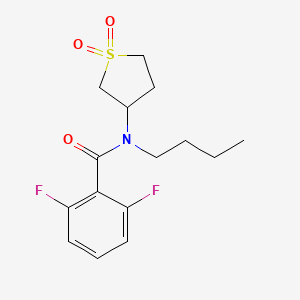

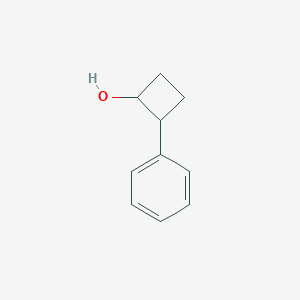

“5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound. It contains a fluorophenyl group, a sulfonyl group, and an oxadiazole ring . The compound is related to difluoromethyl phenyl sulfone .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as one-pot three-component reactions and oxidative aromatization . The synthesis of pyrazoline, a related compound, was performed via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 4-fluorophenyl group, a sulfonyl group, and a 1,2,4-oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve fluorosulfonylation with fluorosulfonyl radicals . The reaction of hydroxylamine and a nitrile group under basic conditions is also common .Aplicaciones Científicas De Investigación

Antibacterial and Plant Protection

Antibacterial Activity against Rice Bacterial Leaf Blight Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against Xanthomonas oryzae, responsible for rice bacterial leaf blight. These compounds have not only demonstrated high efficacy in reducing the disease but also in enhancing plant resistance through the activation of superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This suggests their potential use in developing novel agrochemicals for plant protection (Li Shi et al., 2015).

Antimicrobial and Antitubercular Agents

Potential Antimicrobial and Antitubercular Agents A novel series of benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown promising results against various bacterial strains and Mycobacterium tuberculosis, suggesting their potential as antimicrobial and antitubercular agents (Ramesh M. Shingare et al., 2022).

Material Science

Solvatofluorochromic Properties for Fluorescent Probes The solvatofluorochromic properties of sulfone derivatives of 5-aryl(heteroaryl)-2-phenyl-1,3,4-oxadiazole have been investigated, highlighting their potential as highly effective organic luminophors in the near ultraviolet and violet spectral ranges. These properties make them suitable for use as fluorescent probes in medicine and biology, offering insights into their application in developing new diagnostic tools (A. Doroshenko et al., 1997).

Proton Exchange Membranes

Proton Exchange Membranes for Fuel Cells Sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties have been synthesized, characterized, and evaluated for their suitability as proton exchange membranes (PEMs) in fuel cells. These materials demonstrated excellent film-forming properties, thermal stability, and proton conductivity, indicating their potential application in medium-high temperature fuel cell technologies (Cuihong Jin et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S/c16-12-6-8-13(9-7-12)22(19,20)10-14-17-15(18-21-14)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRFWEMWTSEPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)

![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)